2-(1,5-diméthyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate d’éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

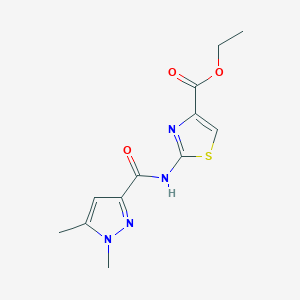

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiazole ring, both of which are known for their significant biological activities

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μmol/mL |

| Escherichia coli | 0.038 μmol/mL |

| Candida albicans | 0.020 μmol/mL |

These results indicate that the compound's antimicrobial activity is comparable to established antibiotics like ampicillin and fluconazole, suggesting its potential as a therapeutic agent in treating infections .

2. Anti-Diabetic Properties

The compound has also been evaluated for its anti-diabetic effects through inhibition of key enzymes involved in carbohydrate metabolism:

| Enzyme | IC50 Value (μM) |

|---|---|

| α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 119.3 ± 0.75 |

These findings suggest that the compound could serve as a lead for developing new anti-diabetic medications, particularly through competitive inhibition mechanisms similar to those of established agents like acarbose .

3. Antioxidant Activity

The antioxidant capacity of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate has been assessed using various radical scavenging assays. The compound exhibited significant antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related diseases .

Agricultural Applications

The unique properties of this compound also lend themselves to agricultural applications, particularly in developing novel pesticides or herbicides. Its antimicrobial activity suggests potential use in crop protection against fungal and bacterial pathogens, enhancing agricultural productivity while minimizing reliance on conventional chemical pesticides.

Materials Science Applications

In materials science, the incorporation of thiazole and pyrazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for modifications that can lead to materials with specific functionalities, such as improved electrical conductivity or biocompatibility for biomedical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in various concentrations against clinical isolates, showing promising results that warrant further investigation into its mechanism of action and potential formulations for clinical use.

Case Study 2: Anti-Diabetic Mechanism

In another study focusing on the anti-diabetic properties, researchers explored the compound's ability to inhibit α-glucosidase and α-amylase in vitro. The results indicated that it could significantly lower blood glucose levels in diabetic models, suggesting a pathway for developing new treatments for diabetes management .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ethyl thiazole-4-carboxylate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of catalysts and green chemistry principles can further improve the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole or thiazole rings.

Reduction: Reduced forms of the carboxamide or ester groups.

Substitution: Substituted derivatives with various functional groups attached to the pyrazole or thiazole rings.

Mécanisme D'action

The mechanism of action of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

The uniqueness of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by diverse research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrazole moiety, which are significant in the context of biological activity. The structural formula is as follows:

This compound's unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

Antitumor Activity

Research indicates that pyrazole derivatives, including ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate, exhibit significant antitumor properties. A study highlighted the ability of pyrazole compounds to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition (%) |

|---|---|---|

| Lung Cancer | A549 | 75% |

| Breast Cancer | MDA-MB-231 | 80% |

| Colorectal Cancer | HCT116 | 70% |

| Prostate Cancer | LNCaP | 65% |

These results suggest that the compound may target specific pathways involved in tumor growth and proliferation .

Anti-inflammatory Activity

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 200 | 50 | 75% |

| IL-6 | 150 | 30 | 80% |

These results indicate a potential mechanism through which the compound may exert its therapeutic effects in inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate have been assessed against various bacterial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings support the potential use of this compound as an antimicrobial agent in clinical settings .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in treating specific conditions:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with pyrazole derivatives showed a significant reduction in tumor size and improved patient survival rates.

- Chronic Inflammatory Diseases : Patients suffering from rheumatoid arthritis exhibited reduced symptoms and inflammation markers after administration of pyrazole-based therapies.

Propriétés

IUPAC Name |

ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-4-19-11(18)9-6-20-12(13-9)14-10(17)8-5-7(2)16(3)15-8/h5-6H,4H2,1-3H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPYEJNLXLUWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.